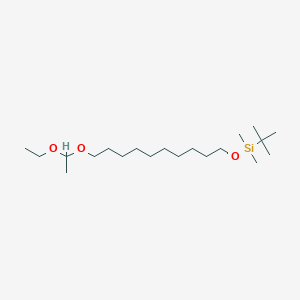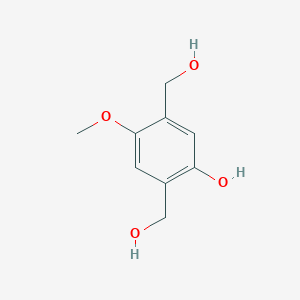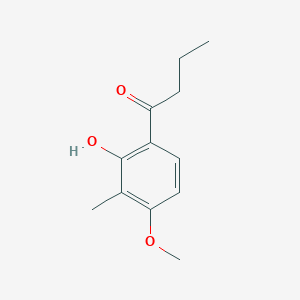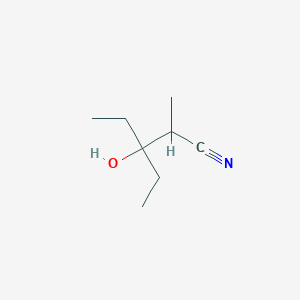
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl-, also known as 3-ethyl-3-hydroxy-2-methylpentanenitrile, is an organic compound with the molecular formula C8H15NO. This compound is characterized by the presence of a nitrile group (-C≡N) attached to a pentane backbone, with additional ethyl, hydroxy, and methyl substituents. It is a versatile compound used in various chemical reactions and has significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of 3-ethyl-2-methylpentan-3-ol with a nitrile source such as cyanogen bromide (BrCN) in the presence of a base like sodium hydroxide (NaOH). The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve maximum efficiency. Catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Cyanogen bromide (BrCN) in the presence of a base.
Major Products Formed
Oxidation: 3-ethyl-2-methylpentan-3-one.
Reduction: 3-ethyl-3-hydroxy-2-methylpentanamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-ethyl-2-methylpentanenitrile: Lacks the hydroxy group, resulting in different reactivity and applications.
3-hydroxy-2-methylpentanenitrile: Lacks the ethyl group, affecting its physical and chemical properties.
2-methylpentanenitrile: Lacks both the ethyl and hydroxy groups, making it less versatile.
Uniqueness
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the hydroxy and nitrile groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
| 96790-94-2 | |
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
3-ethyl-3-hydroxy-2-methylpentanenitrile |
InChI |
InChI=1S/C8H15NO/c1-4-8(10,5-2)7(3)6-9/h7,10H,4-5H2,1-3H3 |
InChI-Schlüssel |
MIKIMPQQGFWAIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(C)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/no-structure.png)

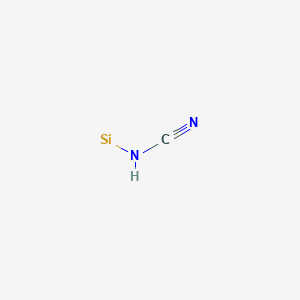
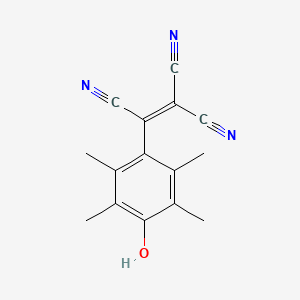
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
